3-Isopropyl-4-methoxybenzaldehyde
Overview
Description
3-Isopropyl-4-methoxybenzaldehyde (IPMB) is a naturally occurring compound found in many plants, including the bark of the magnolia tree. It is a phenolic aldehyde which has been used for many years in the production of fragrances, cosmetics, and pharmaceuticals. IPMB has recently been the focus of scientific research due to its potential applications in medicine and biochemistry.
Scientific Research Applications
Synthesis Applications
3-Isopropyl-4-methoxybenzaldehyde plays a significant role in the synthesis of various compounds. A notable application is in the total synthesis of multicaulins, where it is used as a precursor in the Wittig reaction. This synthesis process involves oxidative photocyclization with iodine, facilitating the production of multicaulin and its derivatives (Secinti et al., 2014). Additionally, its utility extends to the synthesis of 4-benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives, highlighting its versatility in organic synthesis (Yüksek et al., 2005).
Spectroscopic and Quantum Chemical Studies
In spectroscopic research, this compound derivatives are studied for their vibrational, NMR, and UV-visible properties. Such investigations provide insights into the molecular structure and electronic properties of these compounds, aiding in the development of new materials and chemical processes (Abbas et al., 2016).
Role in Heterocyclic Chemistry
The compound has been used in the creation of benzo-fused heterocycles through ruthenium-mediated isomerization and ring-closing metathesis. This demonstrates its utility in developing complex heterocyclic structures, which are essential in pharmaceutical research and material science (Otterlo et al., 2003).
Photocatalysis and Molecular Docking
In the field of photocatalysis, derivatives of this compound have been used in studies exploring the interactions with DNA under irradiation. This research could have implications for understanding the molecular mechanisms of photodamage and repair in biological systems (Swavey et al., 2017). Furthermore, molecular docking investigations have highlighted its potential in studying enzyme interactions, contributing to our understanding of biochemical processes (Ghalla et al., 2018).
Mechanism of Action
Target of Action
Benzaldehyde analogs have been studied for their antifungal activity, suggesting potential targets within fungal cells .
Mode of Action
Benzaldehydes and their analogs are known to participate in various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s worth noting that benzaldehydes can be involved in the synthesis of polysubstituted benzenes .
Result of Action
Benzaldehydes and their analogs have been studied for their potential antifungal activity .
Biochemical Analysis
Biochemical Properties
3-Isopropyl-4-methoxybenzaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in oxidative stress response, such as superoxide dismutases and glutathione reductase . These interactions can lead to the disruption of cellular antioxidation systems, making the compound a potential chemosensitizing agent in antifungal treatments . Additionally, this compound can undergo nucleophilic substitution and oxidation reactions at the benzylic position .
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It has been shown to influence cell function by disrupting cellular redox homeostasis and antioxidation systems . This disruption can lead to changes in cell signaling pathways, gene expression, and cellular metabolism. For instance, in fungal cells, the compound can inhibit growth by targeting antioxidation components such as superoxide dismutases and glutathione reductase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to and inhibit the activity of enzymes involved in oxidative stress response, leading to an accumulation of reactive oxygen species (ROS) and subsequent cellular damage . The compound can also participate in free radical reactions, such as free radical bromination, which further contributes to its biochemical activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may undergo oxidation or other chemical transformations that could alter its activity and efficacy. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in disrupting antioxidation systems .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing the efficacy of conventional antifungal agents. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects and dose-response relationships are critical in determining the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress response and redox cycling. It interacts with enzymes such as superoxide dismutases and glutathione reductase, which play key roles in maintaining cellular redox balance . The compound’s involvement in these pathways can lead to changes in metabolic flux and metabolite levels, further influencing cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic potential and minimizing adverse effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. For example, the compound may localize to mitochondria or other organelles involved in oxidative stress response, thereby enhancing its activity and function .
properties
IUPAC Name |
4-methoxy-3-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8(2)10-6-9(7-12)4-5-11(10)13-3/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUXMXNLUOSZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432515 | |
Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
31825-29-3 | |
Record name | 3-Isopropyl-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 3-Isopropyl-4-methoxybenzaldehyde in the synthesis of multicaulin?
A: this compound serves as a crucial starting material in the total synthesis of multicaulin (7-isopropyl-6-methoxy-1,2-dimethylphenanthrene) []. The synthesis involves a Wittig reaction between this compound and 2,3-dimethylbenzylphosphonium bromide, yielding a stilbene mixture. This mixture then undergoes oxidative photocyclization in the presence of iodine to produce multicaulin [].
Q2: Can this compound be used to synthesize other multicaulin derivatives?
A: Yes, research indicates that this compound can be utilized to synthesize derivatives of multicaulin. For instance, treating multicaulin with boron tribromide (BBr3) results in the O-demethylation of the compound, yielding O-demethylmulticaulin (7-isopropyl-1,2-dimethylphenanthren-6-ol) []. This demonstrates the potential for modifying multicaulin's structure using this compound as a foundation.
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